molecular formula C28H24N2O7 B2851323 2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866808-41-5

2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2851323
CAS No.: 866808-41-5
M. Wt: 500.507
InChI Key: KTZHTLSDLZDZCI-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline-acetamide class, characterized by a fused dioxinoquinoline core substituted with a 4-methoxybenzoyl group at position 8 and an N-(4-methoxyphenyl)acetamide moiety at position 4.

Properties

IUPAC Name

2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-34-19-7-3-17(4-8-19)27(32)22-15-30(16-26(31)29-18-5-9-20(35-2)10-6-18)23-14-25-24(36-11-12-37-25)13-21(23)28(22)33/h3-10,13-15H,11-12,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZHTLSDLZDZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the dioxin ring and subsequent functionalization with methoxybenzoyl and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and organic solvents. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Findings :

Substituent Effects on Bioactivity :

  • The 4-methoxybenzoyl group in the target compound likely improves solubility compared to the ethoxy variant (logP ~3.8 for benzoyl analogs vs. ~3.5 for methoxy derivatives*).
  • Chlorobenzoyl analogs (e.g., ) exhibit higher reactivity due to the electron-withdrawing Cl atom, which may enhance binding to biological targets like kinases or DNA .

Synthetic Pathways :

  • Similar compounds are synthesized via nucleophilic substitution or condensation reactions. For example, 2-(4-methyl-2-oxochromen-7-yloxy)-N-(4-oxo-thiazolidin-3-yl)acetamide derivatives are prepared using ZnCl₂-catalyzed cyclization in 1,4-dioxane .

Biological Activity Trends: Quinoline-acetamides with dual methoxy groups (e.g., the target compound) are hypothesized to exhibit improved pharmacokinetic profiles due to balanced lipophilicity and hydrogen-bonding capacity . In contrast, chlorinated derivatives (e.g., ) show higher cytotoxicity in vitro, as seen in analogous quinazolinone compounds (IC₅₀ values <10 µM in breast cancer cell lines) .

Q & A

Q. What are the standard synthetic protocols for this compound, and what critical parameters influence yield?

The synthesis involves multi-step routes, typically starting with functionalization of the quinoline core. Key steps include:

  • Acylation : Introducing the 4-methoxybenzoyl group via Friedel-Crafts acylation under anhydrous conditions (e.g., AlCl₃ catalyst, dichloromethane solvent, 0–5°C) .
  • Amide coupling : Reacting the intermediate with 4-methoxyphenylamine using carbodiimide-based coupling agents (e.g., DCC/DMAP) in THF at room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >90% purity .
    Critical parameters include reaction temperature (exothermic steps require strict control), solvent polarity, and catalyst stoichiometry.

Q. Which analytical techniques are essential for confirming structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents (e.g., methoxybenzoyl protons at δ 3.8–4.0 ppm, quinoline aromatic protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 500.5) .
  • IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide and dioxinone moieties) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What in vitro assays are used to screen for biological activity?

Standard assays include:

  • Enzyme inhibition : Testing against bacterial DNA gyrase (IC₅₀ determination via ATPase activity assays) and human kinases (e.g., EGFR inhibition using fluorescence polarization) .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amidation step?

  • Solvent optimization : Replace THF with DMF to enhance solubility of polar intermediates .
  • Catalyst screening : Test HOBt/EDCl as an alternative to DCC for reduced side-product formation .
  • Temperature control : Perform the reaction under reflux (40–50°C) to accelerate kinetics while avoiding decomposition .
  • In-line monitoring : Use LC-MS to track reaction progress and identify quenching points .

Q. How should researchers resolve contradictory data in oxidation vs. reduction studies?

Contradictions may arise from competing pathways (e.g., quinoline N-oxide formation vs. ketone reduction):

  • Controlled oxidation : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to prioritize N-oxide formation over ring degradation .
  • Reductive conditions : Employ NaBH₄ instead of LiAlH₄ to selectively reduce carbonyl groups without affecting the dioxane ring .
  • Mechanistic studies : Conduct DFT calculations to map energy barriers for competing pathways .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?

  • Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-donating groups (e.g., -OCH₃) at the benzoyl position to assess impact on DNA gyrase binding .
  • Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to correlate substituent placement with binding affinity .
  • Bioisosteric replacement : Replace the dioxane ring with morpholine to evaluate metabolic stability .

Q. What challenges exist in translating in vitro activity to in vivo efficacy?

  • Poor solubility : Address via nanoformulation (e.g., liposomal encapsulation) or prodrug strategies (e.g., phosphate ester derivatives) .
  • Metabolic instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., methoxy group demethylation) .
  • Toxicity : Screen for off-target effects using zebrafish embryo models or high-throughput toxicogenomics .

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